LC-HRAM-MS Detection Sensitivity: N-Nitroso-N-ethylaniline Quantification Limit in Pharmaceutical Matrices
N-Nitroso-N-ethylaniline (NEA) has been validated for quantification in active pharmaceutical ingredients (APIs) using LC-HRAM-MS with a demonstrated detection limit of 0.3 ng/mL in valsartan and metformin sample matrices . This analytical sensitivity represents a specific, validated performance benchmark for NEA that would not directly apply to other N-nitrosamine impurities without separate method validation due to compound-specific ionization efficiency and matrix effects. While direct head-to-head comparative detection limit data for NMA or NDPhA in identical matrices are not publicly available from the same study, this validated LOD provides a procurement-relevant benchmark for laboratories requiring a nitrosamine reference standard with established analytical sensitivity in common pharmaceutical matrices.
| Evidence Dimension | Analytical detection sensitivity (LOD) |
|---|---|
| Target Compound Data | 0.3 ng/mL |
| Comparator Or Baseline | Class baseline: Other N-nitrosamines require separate method validation; no directly comparable published LOD data for NMA or NDPhA in identical matrix |
| Quantified Difference | Not calculable (cross-study limitation explicitly noted) |
| Conditions | LC-HRAM-MS; sample matrices: valsartan, metformin APIs |
Why This Matters
Procurement of NEA as a reference standard is supported by published, matrix-specific analytical sensitivity data that can inform method development and reduce upfront validation burden.
